Bis(2,4,6-trimethylphenyl)phosphorus chloride
Overview
Description
Mechanism of Action
Target of Action
Bis(2,4,6-trimethylphenyl)phosphorus chloride, also known as Chlorodimesitylphosphine , is primarily used as a reagent in various organic synthesis reactions . Its primary targets are the reactant molecules in these reactions.
Mode of Action
This compound acts as a ligand in various coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . It interacts with its targets by facilitating the formation of new bonds between reactant molecules, thereby enabling the synthesis of complex organic compounds .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific reactions it is used in. Generally, it plays a crucial role in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to many biochemical pathways .
Pharmacokinetics
Its physical properties such as its solid form and melting point of 80-85°c can influence its behavior in a reaction mixture.
Result of Action
The result of this compound’s action is the successful synthesis of complex organic compounds. It enables the formation of new bonds between reactant molecules, leading to the creation of products with desired properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature of the reaction (as it has a specific melting point ), the presence of other reactants and catalysts, and the pH and solvent conditions of the reaction mixture.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2,4,6-trimethylphenyl)phosphorus chloride can be synthesized through the reaction of phosphorus trichloride with 2,4,6-trimethylphenyl magnesium bromide. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often involve the use of anhydrous solvents and low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Bis(2,4,6-trimethylphenyl)phosphorus chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form bis(2,4,6-trimethylphenyl)phosphine oxide.
Coupling Reactions: It is commonly used as a ligand in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Stille couplings
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiolates. The reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to achieve the desired oxidation state.
Coupling Reactions: Palladium or nickel catalysts are often employed, with the reactions conducted under inert atmospheres and at elevated temperatures
Major Products
Substitution Products: Depending on the nucleophile, various substituted phosphines can be obtained.
Oxidation Products: The primary oxidation product is bis(2,4,6-trimethylphenyl)phosphine oxide.
Coupling Products: The products of cross-coupling reactions are typically biaryl compounds or other complex organic molecules
Scientific Research Applications
Bis(2,4,6-trimethylphenyl)phosphorus chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Chlorodiphenylphosphine
- Chlorodicyclohexylphosphine
- Bis(3,5-dimethylphenyl)phosphine
- Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
Uniqueness
Bis(2,4,6-trimethylphenyl)phosphorus chloride is unique due to its bulky 2,4,6-trimethylphenyl groups, which provide steric hindrance and influence the reactivity and selectivity of the compound in various chemical reactions. This steric effect makes it particularly useful in catalytic processes where control over the reaction environment is crucial .
Properties
IUPAC Name |
chloro-bis(2,4,6-trimethylphenyl)phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClP/c1-11-7-13(3)17(14(4)8-11)20(19)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIJQQZQDFCANM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)P(C2=C(C=C(C=C2C)C)C)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545265 | |
Record name | Bis(2,4,6-trimethylphenyl)phosphinous chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60545265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67950-05-4 | |
Record name | Bis(2,4,6-trimethylphenyl)phosphinous chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60545265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2,4,6-trimethylphenyl)phosphorus chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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